Thieno[2,3-b]pyrazin-6-amine

Structure–Activity Relationship Colorectal Cancer GI₅₀

Thieno[2,3-b]pyrazin-6-amine (CAS 936361-27-2, C₆H₅N₃S, MW 151.19 g/mol) is a primary heteroaromatic amine built on the thieno[2,3-b]pyrazine bicyclic scaffold. This scaffold is established in the patent and primary literature as a privileged core for developing B-Raf kinase inhibitors, with the 6-position identified as a critical site for functionalization to modulate biological activity.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
Cat. No. B8671348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyrazin-6-amine
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C=C(S2)N
InChIInChI=1S/C6H5N3S/c7-5-3-4-6(10-5)9-2-1-8-4/h1-3H,7H2
InChIKeyXEVJPNPLHUFWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyrazin-6-amine Procurement Guide: Core Scaffold Identity, Regioisomeric Purity, and Comparative Positioning


Thieno[2,3-b]pyrazin-6-amine (CAS 936361-27-2, C₆H₅N₃S, MW 151.19 g/mol) is a primary heteroaromatic amine built on the thieno[2,3-b]pyrazine bicyclic scaffold . This scaffold is established in the patent and primary literature as a privileged core for developing B-Raf kinase inhibitors, with the 6-position identified as a critical site for functionalization to modulate biological activity [1][2]. The compound serves as a versatile synthetic building block for constructing kinase-targeted libraries and probing structure–activity relationships (SAR), with its value proposition resting on regioisomeric identity (6-amine vs. the more common 7-amino isomer) and demonstrated scaffold-level advantages in permeability-guided core selection campaigns [3].

Why Generic Thienopyrazine Substitution Fails: Regioisomeric Identity and the 6-Position Functionalization Imperative


Procurement of a generic 'aminothienopyrazine' without regioisomeric specification introduces unacceptable risk for SAR-driven programs. The thieno[2,3-b]pyrazine scaffold contains two chemically distinct positions for amine substitution: the 6-position (on the pyrazine ring, adjacent to the bridgehead) and the 7-position (on the thiophene ring). Published SAR data for closely related 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides demonstrates that substitution at the C6 position dramatically modulates anticancer potency, with GI₅₀ values spanning from ≥0.1 μM (Cl at C6, compounds 7a/7b) to 0.0019 μM (H at C6 with optimized phenyl substitution, compound 7f) – a >50-fold potency range governed by the 6-position substituent identity [1]. Furthermore, the 6-amino group provides a unique synthetic handle for Buchwald–Hartwig amination and amide coupling that is geometrically and electronically distinct from the 7-amino isomer, which bears a carboxylate or carboxylate ester in most commercially available forms (e.g., methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate, CAS 244014-85-5) . Selecting the incorrect regioisomer would place the amine handle at a position with fundamentally different electronic character (thiophene vs. pyrazine ring), compromising the designed binding interactions observed in co-crystal structures of thieno[2,3-b]pyrazine-based inhibitors [2].

Quantitative Differentiation Evidence for Thieno[2,3-b]pyrazin-6-amine: Comparator-Anchored Data


C6-Position SAR: >50-Fold Potency Range Governed by 6-Substituent Identity in Thieno[2,3-b]pyrazine-3-yl-piperazine Carboxamides

In a congeneric series of 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides evaluated in HCT116 colon cancer cells via SRB assay, the identity of the C6 substituent on the thieno[2,3-b]pyrazine core was a dominant driver of antiproliferative potency. Compounds bearing chlorine at C6 (7a, 7b) exhibited GI₅₀ ≥ 0.1 μM, whereas the corresponding C6-proton analogs (7c–7i) achieved GI₅₀ values as low as 0.0019 μM (7f) [1]. The lead compound DGG200064 (7c, C6 = H) achieved GI₅₀ = 0.012 μM and induced G2/M arrest via selective inhibition of the FBXW7–c-Jun protein–protein interaction, a mechanism distinct from conventional CDK inhibitors [1]. This demonstrates that functionalization emanating from the 6-position – the site occupied by the primary amine in Thieno[2,3-b]pyrazin-6-amine – provides a critical vector for potency optimization. In contrast, the 7-amino regioisomer (methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate) places the amine on the thiophene ring, a geometrically and electronically distinct environment that would alter the trajectory of any derivatized substituent relative to the kinase hinge-binding region [2].

Structure–Activity Relationship Colorectal Cancer GI₅₀ C6 Substitution HCT116

Scaffold-Level Differentiation: Thieno[2,3-b]pyrazine Core Selected Over Pyrazolopyrimidine, Pyrrolotriazine, and Pyrrolopyridazine Cores Based on cLogD-Guided Permeability Optimization

In a systematic bicyclic core replacement study for IRAK4 inhibitors, the thieno[2,3-b]pyrazine core was selected over three competing heterocyclic cores – pyrazolo[1,5-a]pyrimidine, pyrrolo[2,1-f][1,2,4]triazine, and pyrrolo[1,2-b]pyridazine – guided by calculated logD (cLogD) optimization [1]. The replacement of the polar pyrazolopyrimidine core with the more lipophilic thieno[2,3-b]pyrazine core resulted in highly permeable IRAK4 inhibitors with excellent potency and kinase selectivity [1]. This scaffold-level advantage is intrinsic to the thieno[2,3-b]pyrazine architecture and is retained in Thieno[2,3-b]pyrazin-6-amine. By contrast, the competing pyrrolo[2,3-b]pyrazine scaffold, while also a kinase inhibitor core, has been primarily associated with CDK and GSK-3α/β inhibition with sub-micromolar potency, representing a different selectivity profile [2]. The thieno[2,3-b]pyrazine scaffold therefore offers a distinct cheminformatics profile (cLogD, tPSA, HBD count) that favors membrane permeability for intracellular kinase targets compared to more polar diazine-based cores [1].

IRAK4 Kinase cLogD Passive Permeability Kinase Selectivity Core Replacement

Selectivity Window: Thieno[2,3-b]pyrazine-6-carboxylate Derivatives Demonstrate Tumor-Selective Growth Inhibition with >18-Fold Selectivity Over Non-Tumor Vero Cells

In a panel of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates evaluated against four human tumor cell lines (AGS, CaCo-2, MCF7, NCI-H460) and the Vero non-tumor African green monkey kidney cell line using the SRB assay, the most promising compound (2g, bearing a 3,5-dimethoxyphenylamino substituent at the 7-position) exhibited a GI₅₀ of 7.8 μM against AGS gastric adenocarcinoma cells while showing substantially lower toxicity toward Vero cells (GI₅₀ = 144 μM) [1]. This represents a selectivity index (SI = GI₅₀,Vero / GI₅₀,AGS) of approximately 18.5. In contrast, the positive control ellipticine showed potent but non-selective activity (GI₅₀ = 0.6 μM in Vero cells, SI ≈ 1 or lower) [1]. While the 6-position in these specific compounds bears a carboxylate ester rather than an amine, the selectivity data establish that the thieno[2,3-b]pyrazine scaffold can be elaborated to achieve a meaningful therapeutic window – a property that is not automatically conferred by alternative scaffolds such as quinoxaline (the classical bioisostere), which has been associated with broader cytotoxicity profiles in some contexts [2]. Thieno[2,3-b]pyrazin-6-amine provides a starting point for installing selectivity-conferring substituents at the 6-position via amide or urea linkages.

Tumor Selectivity Vero Cells AGS Gastric Adenocarcinoma GI₅₀ Non-Tumor Toxicity

B-Raf Kinase Inhibition Potency: Thieno[2,3-b]pyrazine Derivatives Achieve Sub-100 nM IC₅₀, with Optimized Analogs Reaching Sub-10 nM

The Merck Sharp & Dohme patent (US 8,669,256 B2) explicitly claims thieno[2,3-b]pyrazine derivatives as potent B-Raf kinase inhibitors with IC₅₀ values below 100 nM, and in preferred embodiments below 10 nM [1]. This patent establishes the thieno[2,3-b]pyrazine scaffold as a validated B-Raf inhibitor chemotype. While the patent does not specifically exemplify Thieno[2,3-b]pyrazin-6-amine itself, the generic Formula (I) encompasses compounds where the 6-position is functionalized, and the synthetic schemes demonstrate amide coupling at the thienopyrazine carboxylic acid (which can be derived from the 6-amino precursor) [1]. In comparison, the isomeric thieno[3,2-b]pyrazine scaffold has been pursued separately for anticancer activity through a distinct mechanism (apoptosis induction), as disclosed in a later patent application [2], indicating that the [2,3-b] vs. [3,2-b] ring fusion topology is not interchangeable and dictates target engagement profile. The B-Raf inhibitory activity of the [2,3-b] series is consistent with the scaffold's design as a quinoxaline bioisostere, where the sulfur atom replacement of the benzo CH group modulates electronic properties and kinase hinge-binding interactions [3].

B-Raf Kinase Kinase Inhibition IC₅₀ Cancer Patent Evidence

High-Value Application Scenarios for Thieno[2,3-b]pyrazin-6-amine in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis Targeting B-Raf and IRAK4

Thieno[2,3-b]pyrazin-6-amine is the optimal building block for constructing focused kinase inhibitor libraries via C6-NH amide coupling or Buchwald–Hartwig amination. The thieno[2,3-b]pyrazine scaffold has demonstrated B-Raf IC₅₀ values below 100 nM in patented compound series [1] and was rationally selected over pyrazolopyrimidine, pyrrolotriazine, and pyrrolopyridazine cores in an IRAK4 inhibitor program based on cLogD-guided permeability optimization [2]. The free 6-NH₂ group enables direct diversification without the need for deprotection steps required by the 7-amino carboxylate regioisomer. This scenario is supported by the DGG200064 SAR data showing that C6-substituent identity controls >50-fold potency variation [3].

Tumor-Selective Agent Development Leveraging Scaffold-Intrinsic Selectivity

Programs aiming to develop anticancer agents with a therapeutic window between tumor and normal tissue should prioritize the thieno[2,3-b]pyrazine scaffold. Published data demonstrate that appropriately substituted thieno[2,3-b]pyrazine-6-carboxylates achieve GI₅₀ values as low as 7.8 μM in AGS gastric adenocarcinoma cells while exhibiting GI₅₀ = 144 μM in non-tumor Vero cells (selectivity index ≈ 18.5), in contrast to the non-selective cytotoxic agent ellipticine (SI ≈ 1) [4]. Thieno[2,3-b]pyrazin-6-amine serves as the entry point for synthesizing C6-amide and C6-urea analogs designed to explore and optimize this selectivity window.

FBXW7–c-Jun Protein–Protein Interaction Inhibition for G2/M Arrest

The DGG200064 chemotype, built on a thieno[2,3-b]pyrazine core functionalized at the 3-position, induces G2/M cell cycle arrest through a novel mechanism: selective inhibition of the FBXW7–c-Jun protein–protein interaction, rather than conventional CDK inhibition [3]. This mechanism is distinct from clinical CDK4/6 inhibitors (palbociclib, ribociclib) and pan-CDK inhibitors (dinaciclib, flavopiridol). Thieno[2,3-b]pyrazin-6-amine provides a starting scaffold for generating novel analogs that probe this unique mechanism, with the C6-NH₂ group available for introducing substituents that may further modulate FBXW7 binding site interactions at residues T628 and R689 identified in docking studies [3].

Regioisomerically Defined Building Block for Quinoxaline Bioisostere Replacement

In lead optimization programs where quinoxaline-based kinase inhibitors suffer from poor selectivity or unfavorable physicochemical properties, Thieno[2,3-b]pyrazin-6-amine offers a regioisomerically pure entry point for synthesizing thieno[2,3-b]pyrazine bioisosteres. The thiophene sulfur substitution of the benzo CH group in quinoxaline modulates both electronic properties (affecting hinge-binding interactions) and lipophilicity (improving cLogD for membrane permeability) [2][5]. The defined 6-amine regioisomer ensures consistent synthetic outcomes, avoiding the ambiguity that would arise from using mixed or unspecified aminothienopyrazine isomers. The Abbott process patent for regiospecific substituted pyrazine isomers underscores the synthetic challenge of isomer control in this scaffold class and the value of isomerically defined starting materials [6].

Quote Request

Request a Quote for Thieno[2,3-b]pyrazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.